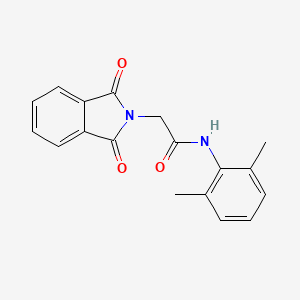![molecular formula C18H21N3O B5560977 7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5560977.png)
7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone
説明
The compound “7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone” is a type of quinazolinone derivative . It has a molecular weight of 191.23 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar quinazolinone derivatives has been reported in the literature . An efficient one-pot, four-component synthesis method has been developed by condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly, simple, and proceeds under mild reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O/c1-10(2)3-7-6(8(14)4-10)5-12-9(11)13-7/h5H,3-4H2,1-2H3,(H2,11,12,13) . The InChI key is IVSMYCAEYJVVAD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.23 . It is a solid at room temperature . The compound is stable under normal conditions .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis and Resolution of Quinazolinone Atropisomeric Phosphine Ligands : Research by Dai, Wong, and Virgil (1998) explored the synthesis of quinazolinone derivatives, demonstrating their utility in creating phosphine ligands used in chemical reactions. This study highlights the compound's potential in synthesizing various chemical agents (Dai, Wong, & Virgil, 1998).
- Synthesis of 3-Amino-3,4-Dihydro-2(1H)-Quinazolinones as Potential Anticonvulsants : Kornet, Varia, and Beaven (1984) synthesized different quinazolinone derivatives to evaluate their potential as anticonvulsant agents. This demonstrates the compound's application in synthesizing pharmaceutical agents (Kornet, Varia, & Beaven, 1984).
Biological Activities and Potential Applications
- Antimicrobial Activity of Quinazolinone Derivatives : Abu‐Hashem (2018) studied the synthesis of quinazolinone derivatives and their antimicrobial activity. This research shows the compound's relevance in creating substances with potential biological applications, particularly in antimicrobial treatments (Abu‐Hashem, 2018).
- Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4‐Quinazolinone Derivatives : Noureldin et al. (2017) conducted a study on the synthesis of quinazolinone derivatives and their anticonvulsant activity. This emphasizes the compound's importance in developing new pharmaceutical agents, particularly for neurological conditions (Noureldin et al., 2017).
Chemical Applications and Advanced Synthesis Techniques
- Lithiation of 2-Alkyl-3-Amino-Quinazolinones : Smith et al. (1996) explored the lithiation of quinazolinone derivatives, an important chemical reaction that can lead to various chemical transformations. This research demonstrates the compound's versatility in chemical synthesis (Smith et al., 1996).
- One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes : Cheng et al. (2013) presented a method for the one-pot synthesis of quinazolinones, indicating the compound's utility in efficient and convenient chemical synthesis processes (Cheng et al., 2013).
将来の方向性
特性
IUPAC Name |
7,7-dimethyl-2-(2-phenylethylamino)-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-18(2)10-15-14(16(22)11-18)12-20-17(21-15)19-9-8-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXOSSQECEHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)
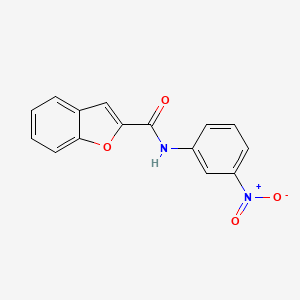
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)
![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)
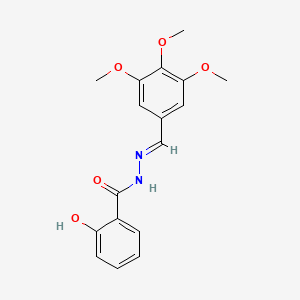
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)
![N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)

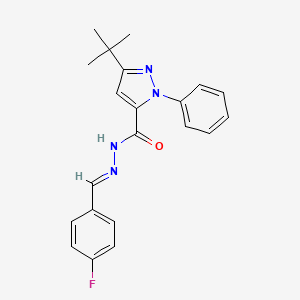
![ethyl 4-{3-[(3-bromophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B5560956.png)
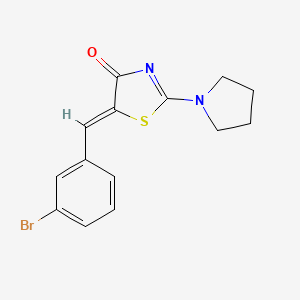
![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)
![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)
